molecular formula C7H12Cl2N2 B13574040 3-(Chloromethyl)-5-isopropyl-1H-pyrazole hcl

3-(Chloromethyl)-5-isopropyl-1H-pyrazole hcl

Cat. No.: B13574040
M. Wt: 195.09 g/mol
InChI Key: KNQCYCGQGQKDOG-UHFFFAOYSA-N
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Description

3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a chloromethyl group and an isopropyl group attached to the pyrazole ring, along with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole hydrochloride typically involves the reaction of 3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free base form of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the pyrazole ring or the chloromethyl group.

    Reduction Products: Reduced forms of the pyrazole ring or the chloromethyl group.

Scientific Research Applications

3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The isopropyl group may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole hydrochloride can be compared with other pyrazole derivatives, such as:

    3-(chloromethyl)-1H-pyrazole: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    5-(propan-2-yl)-1H-pyrazole:

    3-(bromomethyl)-5-(propan-2-yl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may affect its reactivity and biological activity.

The uniqueness of 3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H12Cl2N2

Molecular Weight

195.09 g/mol

IUPAC Name

5-(chloromethyl)-3-propan-2-yl-1H-pyrazole;hydrochloride

InChI

InChI=1S/C7H11ClN2.ClH/c1-5(2)7-3-6(4-8)9-10-7;/h3,5H,4H2,1-2H3,(H,9,10);1H

InChI Key

KNQCYCGQGQKDOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=C1)CCl.Cl

Origin of Product

United States

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